molecular formula C13H20N4O2S B2907522 7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 303970-87-8

7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2907522
CAS No.: 303970-87-8
M. Wt: 296.39
InChI Key: PAPQWJIVQRVVTB-UHFFFAOYSA-N
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Description

7-Ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by three key substituents:

  • 7-position: Ethyl group, enhancing lipophilicity and steric bulk.
  • 3-position: Methyl group, contributing to metabolic stability.
  • 8-position: (3-Methylbutyl)sulfanyl group, a branched thioether moiety influencing solubility and binding interactions.

Properties

IUPAC Name

7-ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-5-17-9-10(16(4)12(19)15-11(9)18)14-13(17)20-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPQWJIVQRVVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 8th position .

Scientific Research Applications

7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key analogs and their substituent-driven properties:

Compound Name (Reference) 3-Position 7-Position 8-Position Substituent Key Properties/Activities
Target Compound Methyl Ethyl (3-Methylbutyl)sulfanyl High lipophilicity; unconfirmed CK2 activity
3-Ethyl-8-mercapto-1-(THP-4-ylmethyl) (11c, ) Ethyl THP-4-ylmethyl Mercapto NMR δ 3.91 (q, J=7.0 Hz)
8-(Methylsulfanyl)-7-pentyl () Methyl Pentyl Methylsulfanyl LogP ~2.8 (predicted)
8-(3-Chloro-2-hydroxypropyl)sulfanyl () Methyl Benzyl Chloro-hydroxypropylsulfanyl Increased polarity; potential toxicity
8-(3-Hydroxypropyl)sulfanyl () Methyl 2-Methoxyethyl Hydroxypropylsulfanyl Enhanced aqueous solubility
8-(Ethylsulfanyl)-7-allyl () Methyl Allyl Ethylsulfanyl IC₅₀ >10 μM for CK2
Most active CK2 inhibitor () Methyl 3-Phenoxypropyl Hydrazine-1-yl with methoxyphenyl IC₅₀ = 8.5 μM for CK2

Metabolic and Toxicity Considerations

  • The (3-methylbutyl)sulfanyl group may increase metabolic stability relative to mercapto analogs (e.g., 11c), which are prone to oxidation .

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